REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](=[O:12])[N:10]2[C:5]([C:6]([CH3:14])([CH3:13])[O:7][CH2:8][CH2:9]2)=[N:4][C:3]=1[C:15]([O:17]CC)=O.C(N(CC)CC)C.[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][NH2:33])=[CH:30][CH:29]=1>C(O)C>[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][NH:33][C:15]([C:3]2[N:4]=[C:5]3[N:10]([C:11](=[O:12])[C:2]=2[OH:1])[CH2:9][CH2:8][O:7][C:6]3([CH3:13])[CH3:14])=[O:17])=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
OC1=C(N=C2C(OCCN2C1=O)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
18.86 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
with stirring for 6 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, nitrogen inlet-outlet
|
Type
|
TEMPERATURE
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Details
|
The thick slurry was heated at 78° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
reheated to 70° C
|
Type
|
ADDITION
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Details
|
The pH was adjusted to about 1.0 by slow addition of 1N HCl (405 mL)
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Type
|
TEMPERATURE
|
Details
|
The thick slurry was cooled to 20–25° C.
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
WASH
|
Details
|
washed twice with ethanol SDA 3A (each 250 mL) and twice with water (each 500 mL)
|
Type
|
CUSTOM
|
Details
|
The white solid was dried in vacuo at 50–55° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CNC(=O)C=1N=C2C(OCCN2C(C1O)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |